molecular formula C17H15NO3 B8721901 N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide CAS No. 24449-58-9

N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide

Cat. No.: B8721901
CAS No.: 24449-58-9
M. Wt: 281.30 g/mol
InChI Key: PQOXQUOIPRIKBV-VQHVLOKHSA-N
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Description

N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide is an organic compound with the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol . It is known for its unique structure, which includes a hydroxy group, a phenylallyl group, and an acetamide group. This compound has various applications in scientific research and industry due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide typically involves the reaction of 4-hydroxyacetophenone with cinnamaldehyde under basic conditions to form the intermediate chalcone. This intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and phenylallyl groups play a crucial role in its biological activity by modulating enzyme activity and receptor binding. The compound can inhibit or activate various enzymes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide is unique due to the presence of the phenylallyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications in various fields .

Properties

CAS No.

24449-58-9

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

N-[4-hydroxy-3-[(E)-3-phenylprop-2-enoyl]phenyl]acetamide

InChI

InChI=1S/C17H15NO3/c1-12(19)18-14-8-10-17(21)15(11-14)16(20)9-7-13-5-3-2-4-6-13/h2-11,21H,1H3,(H,18,19)/b9-7+

InChI Key

PQOXQUOIPRIKBV-VQHVLOKHSA-N

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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